molecular formula C12H15NO2 B1609852 (R)-1-benzyl-3-hydroxypiperidin-2-one CAS No. 614754-32-4

(R)-1-benzyl-3-hydroxypiperidin-2-one

Cat. No. B1609852
CAS RN: 614754-32-4
M. Wt: 205.25 g/mol
InChI Key: HVGCDCJXQQEGPC-LLVKDONJSA-N
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Description

(R)-1-benzyl-3-hydroxypiperidin-2-one, also known as (R)-BHP, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It belongs to the class of piperidinone derivatives and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of (R)-BHP is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease. (R)-BHP has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Furthermore, (R)-BHP has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(R)-BHP has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects. In addition, (R)-BHP has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have antidiabetic effects, including reducing blood glucose levels and improving insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the advantages of using (R)-BHP in lab experiments is its potential therapeutic applications. It has been shown to exhibit a range of biological activities, making it a promising candidate for drug development. However, one of the limitations of using (R)-BHP is its challenging synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research of (R)-BHP. One area of interest is the development of more efficient methods for its synthesis. Another area of research is the investigation of its potential as a therapeutic agent for neurodegenerative disorders, cancer, and diabetes. Furthermore, there is ongoing research to better understand its mechanism of action and to identify potential drug targets. Finally, the development of (R)-BHP analogs may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
(R)-1-benzyl-3-hydroxypiperidin-2-one is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It exhibits a range of biological activities and has been investigated for its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders, as well as cancer and diabetes. While there are limitations to its use in lab experiments, ongoing research is focused on developing more efficient synthesis methods, identifying its mechanism of action, and discovering potential drug targets. The future of (R)-BHP research is promising and may lead to the development of new and effective therapies for a range of diseases.

Scientific Research Applications

(R)-BHP has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been investigated for its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, (R)-BHP has been studied for its potential as a therapeutic agent for cancer and diabetes.

properties

IUPAC Name

(3R)-1-benzyl-3-hydroxypiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11-7-4-8-13(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGCDCJXQQEGPC-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C(=O)N(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462279
Record name (R)-1-benzyl-3-hydroxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

614754-32-4
Record name (R)-1-benzyl-3-hydroxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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